Methyl 6-(2,2,2-trifluoroethoxy)nicotinate
Overview
Description
“Methyl 6-(2,2,2-trifluoroethoxy)nicotinate” is a chemical compound with the molecular formula C9H8F3NO3 . It is also known by other names such as “6-(2,2,2-Trifluoroethoxy)nicotinic acid methyl ester” and “methyl 6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylate” among others .
Synthesis Analysis
The synthesis of “this compound” involves two stages . In the first stage, 2,2,2-trifluoroethanol reacts with sodium hydride in tetrahydrofuran at 20°C for 0.5 hours . In the second stage, 6-Chloronicotinic acid methyl ester is added to the reaction mixture in tetrahydrofuran and acetonitrile at 70°C for 1.5 hours .Molecular Structure Analysis
The molecular structure of “this compound” includes 16 heavy atoms . The InChI code for the compound is “InChI=1S/C9H8F3NO3/c1-15-8(14)6-2-3-7(13-4-6)16-5-9(10,11)12/h2-4H,5H2,1H3” and the Canonical SMILES is "COC(=O)C1=CN=C(C=C1)OCC(F)(F)F" .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 235.16 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 7 . The compound has a Rotatable Bond Count of 4 . The Exact Mass is 235.04562760 g/mol . The Topological Polar Surface Area is 48.4 Ų .Scientific Research Applications
Synthesis and Chemical Properties
- Development of Safe Synthesis Methods : Mulder et al. (2013) reported a safe and economical synthesis method for Methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in the synthesis of anti-infective agents, emphasizing cost-effective and safe production processes (Mulder et al., 2013).
Biological and Medicinal Research
Retinoprotective Effects : Peresypkina et al. (2020) studied the retinoprotective effect of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate in a rat model, indicating its potential as a retinoprotector (Peresypkina et al., 2020).
Role in Enzymatic Reactions : Research by Babault et al. (2018) on Nicotinamide N-methyltransferase (NNMT) highlights the role of similar compounds in enzymatic reactions important for physiology and pathophysiology (Babault et al., 2018).
Metabolic Effects in Plants : Li et al. (2017) explored the role of N-Methyltransferase in Arabidopsis, demonstrating its significance in nicotinate detoxification and lignin biosynthesis in plants (Li et al., 2017).
Catalysis and Chemical Reactions
Catalytic Electrooxidation Studies : Munteanu et al. (2001) investigated the electrocatalytic oxidation of β-nicotinamide adenine dinucleotide, a process relevant in bioelectrochemistry (Munteanu et al., 2001).
Isomerization Processes in Organic Chemistry : Galenko et al. (2017) demonstrated the synthesis of methyl nicotinates via isomerization, highlighting the utility of such compounds in organic synthesis (Galenko et al., 2017).
Mechanism of Action
Pharmacokinetics
Methyl 6-(2,2,2-trifluoroethoxy)nicotinate has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound is an inhibitor of CYP1A2, an enzyme involved in drug metabolism . The Log Kp value, which indicates skin permeation, is -6.23 cm/s . The compound has a lipophilicity (Log Po/w) of 2.31 (iLOGP), 2.12 (XLOGP3), 3.07 (WLOGP), 1.25 (MLOGP), and 2.17 (SILICOS-IT), with a consensus Log Po/w of 2.18 .
Properties
IUPAC Name |
methyl 6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-15-8(14)6-2-3-7(13-4-6)16-5-9(10,11)12/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRKMEKLZZJTEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369428 | |
Record name | methyl 6-(2,2,2-trifluoroethoxy)nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287979-27-5 | |
Record name | methyl 6-(2,2,2-trifluoroethoxy)nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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